Nystatin A3
CAS No.: 62997-67-5
Cat. No.: VC20772874
Molecular Formula: C53H85NO20
Molecular Weight: 1056.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 62997-67-5 |
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Molecular Formula | C53H85NO20 |
Molecular Weight | 1056.2 g/mol |
IUPAC Name | 33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid |
Standard InChI | InChI=1S/C53H85NO20/c1-29-18-16-14-12-10-8-6-7-9-11-13-15-17-19-37(72-52-49(65)46(54)48(64)33(5)71-52)25-42-45(51(66)67)41(61)28-53(68,74-42)27-40(60)38(58)21-20-34(55)22-35(56)23-36(57)24-43(62)69-31(3)30(2)50(29)73-44-26-39(59)47(63)32(4)70-44/h6-7,9,11-19,29-42,44-50,52,55-61,63-65,68H,8,10,20-28,54H2,1-5H3,(H,66,67) |
Standard InChI Key | IKYMLQOHQLVORI-UHFFFAOYSA-N |
Isomeric SMILES | C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1OC3C[C@H]([C@H]([C@@H](O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O |
SMILES | CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1OC3CC(C(C(O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
Canonical SMILES | CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1OC3CC(C(C(O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
Chemical Identity and Structure
Structural Characteristics
The IUPAC nomenclature for Nystatin A3 demonstrates its structural complexity: (1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid . Structurally, it belongs to the polyene macrolide class of antifungal compounds, characterized by a large macrocyclic lactone ring with a distinctive polyene segment containing six conjugated double bonds (hexaene) .
The molecule contains two sugar moieties: an aminosugar (3-amino-3,6-dideoxy-β-D-mannopyranosyl) and a non-nitrogenous sugar (2,6-dideoxy-L-ribo-hexopyranosyl) . These structural elements are essential for the compound's biological activity and physical properties.
Physical and Chemical Properties
Physical Properties
Nystatin A3 exhibits distinctive physical properties that influence its pharmaceutical applications and handling requirements. These properties have been characterized through various analytical methods and are summarized in Table 1.
Table 1: Physical Properties of Nystatin A3
The high boiling and flash points reflect the compound's molecular complexity and size, while the moderate LogP value of 1.78 indicates a balance between hydrophilicity and lipophilicity, which is important for its mechanism of action against fungal cell membranes .
Biological Source and Production
Microbial Origin
Nystatin A3 is biosynthesized by actinomycetes, specifically Streptomyces noursei, as well as Streptomyces aureus and other Streptomyces species . These soil-dwelling filamentous bacteria produce nystatin as a complex mixture of related compounds, with Nystatin A3 being one of the principal biologically active components .
The production of Nystatin A3 involves complex biosynthetic pathways that incorporate polyketide synthesis and sugar attachment. The structural differences between the various nystatin components (A1, A2, and A3) result from variations in these biosynthetic processes, leading to distinct but related compounds with similar biological activities .
Industrial Production Considerations
The commercial production of nystatin typically yields a mixture of components, including Nystatin A3. Analysis of commercial nystatin samples has revealed moisture content around 9%, with thermal and spectroscopic characteristics suggesting impure preparations containing a mixture of compounds A1, A2, and A3, rather than pure polymorphic forms .
Pharmaceutical Applications and Significance
Antifungal Activity
Nystatin A3, as a component of the nystatin complex, contributes to the antifungal activity of nystatin preparations. The antifungal mechanism of polyene macrolides like Nystatin A3 involves interaction with ergosterol in fungal cell membranes, leading to membrane disruption and cellular leakage .
This mechanism of action makes nystatin effective against a wide range of fungal pathogens, including Candida species. The specific contribution of Nystatin A3 to this activity, as distinct from other nystatin components, is an area requiring further research clarification.
Reference Standards and Quality Control
Pharmaceutical reference standards of Nystatin A3 are valuable for various applications in the pharmaceutical industry. These include:
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Product development and formulation
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ANDA (Abbreviated New Drug Application) and DMF (Drug Master File) regulatory filings
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Quality control (QC) procedures for nystatin products
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Method validation for analytical procedures
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Stability studies of nystatin formulations
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Identification of unknown impurities in nystatin preparations
Thermal Properties and Stability
Thermal Analysis
Thermal analysis of nystatin preparations containing Nystatin A3 has provided insights into the compound's stability and physical state. Differential Scanning Calorimetry (DSC) analysis of commercial nystatin samples shows a wide, single endothermal peak, indicating similarities among different commercial preparations .
Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG) demonstrate that nystatin samples undergo decomposition in three distinct phases across the temperature ranges studied . This multi-phase decomposition profile reflects the complex structure of Nystatin A3 and its related compounds.
Stability Considerations
The recommended storage temperature of -20°C for Nystatin A3 indicates its susceptibility to degradation at higher temperatures . This requirement has implications for the handling, formulation, and shelf-life of pharmaceutical products containing this compound.
The stability characteristics of Nystatin A3 are important considerations in pharmaceutical development, as they influence formulation strategies, packaging requirements, and storage conditions for nystatin-containing medications.
Related Compounds and Derivatives
Nystatin Complex Components
Nystatin A3 is one of several related compounds that constitute the nystatin complex. Other significant components include:
Table 2: Components of the Nystatin Complex and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Distinctive Features |
---|---|---|---|
Nystatin (primary) | C₄₇H₇₅NO₁₇ | 926.1 | Parent compound |
Nystatin A3 | C₅₃H₈₅NO₂₀ | 1056.2 | Focus of this review |
Carboxylate Ion of Nystatin | C₄₇H₇₇NO₁₈ | 944.1 | Ionized form |
Deamino Hydroxy Nystatin | C₄₇H₇₄O₁₈ | 927.1 | Lacks amino group |
Dehydro Nystatin | C₄₇H₇₃NO₁₆ | 908.1 | Additional unsaturation |
Desmethyl Nystatin | C₄₆H₇₃NO₁₇ | 912.1 | Lacks methyl group |
Iso Nystatin | C₄₇H₇₅NO₁₇ | 926.1 | Structural isomer |
Methoxy Nystatin | C₄₈H₇₇NO₁₇ | 940.1 | Contains methoxy group |
Structural Variations
The structural differences between Nystatin A3 and other nystatin components involve variations in the macrocyclic ring, the degree of unsaturation, substitution patterns, and modifications of the sugar moieties. These structural variations result in compounds with similar but distinct physicochemical properties and potentially different biological activities .
Understanding these structural relationships is important for comprehensive characterization of nystatin preparations and for developing improved antifungal agents based on the nystatin scaffold.
Analytical Methods for Characterization
Chromatographic Analysis
Chromatographic techniques are essential for the isolation, purification, and analysis of Nystatin A3. High-Performance Liquid Chromatography (HPLC) methods have been developed for the separation of individual components of the nystatin complex, including Nystatin A3, enabling their quantification in pharmaceutical preparations.
Spectroscopic Methods
Various spectroscopic techniques have been employed to characterize Nystatin A3:
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UV/Visible spectroscopy: Shows characteristic absorption maxima related to the polyene structure
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Infrared spectroscopy (IR): Identifies functional groups and confirms structural features
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Fluorescence spectroscopy: Provides information about electronic transitions
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Nuclear Magnetic Resonance (NMR): Elucidates the detailed structure
These spectroscopic methods collectively provide a comprehensive characterization of the compound and are valuable for quality control and research purposes .
Research Developments and Future Perspectives
Historical Research Milestones
Significant research on Nystatin A3 includes the work by Zielinski et al. (1988), which elucidated the structure of Nystatin A3 as a component of the nystatin complex . This fundamental research provided the foundation for understanding the structural characteristics of this important antifungal compound.
Current Research Directions
Current research on Nystatin A3 focuses on several areas:
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Improved analytical methods for characterization and quantification
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Structure-activity relationship studies to understand the specific contribution of Nystatin A3 to antifungal activity
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Formulation strategies to enhance stability and bioavailability
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Development of semi-synthetic derivatives with improved properties
These research directions aim to leverage the therapeutic potential of Nystatin A3 while addressing challenges related to stability, solubility, and bioavailability.
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